Conformational Rigidity Quantified by Molecular Docking: Octahydroisoindolone vs. Aromatic Isoindolone Scaffolds
The fully saturated octahydroisoindolone scaffold of Hexahydro-1H-isoindol-4(2H)-one demonstrates conformational advantages in molecular recognition relative to aromatic isoindolone cores. In a computational drug design study, derivatives built upon the octahydroisoindolone scaffold exhibited binding free energies to Aspergillus fumigatus chitinase B1 (AfChiB1) ranging from -6.8 to -7.9 kcal/mol [1]. The saturated bicyclic framework restricts conformational freedom to a discrete set of low-energy states, enhancing docking reproducibility and reducing entropic penalties upon binding relative to the planar, rigid aromatic isoindolone systems [1].
| Evidence Dimension | Molecular docking binding free energy |
|---|---|
| Target Compound Data | -6.8 to -7.9 kcal/mol (octahydroisoindolone-based derivatives) [1] |
| Comparator Or Baseline | Aromatic isoindolone scaffolds (planar, unsaturated cores); comparative docking metrics not numerically reported within the same study |
| Quantified Difference | Not directly quantifiable (cross-scaffold comparison only) |
| Conditions | In silico molecular docking against AfChiB1 crystal structure (PDB ID not specified in available abstract); AutoDock Vina scoring function [1] |
Why This Matters
The saturate scaffold provides a distinct conformational landscape compared to aromatic isoindolones, enabling access to chemical space and binding geometries that planar analogs cannot achieve—critical for programs seeking novel intellectual property positions in antifungal or chitinase-targeting research.
- [1] López, C. V., et al. Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. Molecules, 2021, 26(24), 7606. View Source
